

# 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

## CAS number and IUPAC name

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### Compound of Interest

Compound Name: 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Cat. No.: B3423006

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An In-depth Technical Guide to **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid**

## Executive Summary

This technical guide provides a comprehensive overview of **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Quinoline derivatives are recognized as "privileged scaffolds" due to their wide range of biological activities.<sup>[1]</sup> This document delineates the fundamental physicochemical properties, a detailed synthetic pathway, and potential research applications for this specific molecule. By combining the potent biological activities associated with the 4-hydroxyquinoline-3-carboxylic acid core and the 8-hydroxyquinoline scaffold, this compound represents a promising starting point for the development of novel therapeutics.<sup>[1][2]</sup> This guide serves as a foundational resource for researchers aiming to explore its potential in various therapeutic areas.

## Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, present in numerous natural products and synthetic drugs with diverse pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities.<sup>[1][2]</sup> The 4-

**hydroxy-8-methoxyquinoline-3-carboxylic acid** molecule integrates several key pharmacophoric features:

- The 4-Hydroxyquinoline-3-carboxylic Acid Core: This motif is famously associated with quinolone antibiotics. It is also a key structural element for ligands targeting various receptors and enzymes.[1][3]
- The 8-Methoxy Substituent: The substitution pattern on the benzo ring of the quinoline system is critical for modulating pharmacokinetic and pharmacodynamic properties. An 8-methoxy group can influence lipophilicity, metabolic stability, and target binding affinity.
- Tautomerism: It is important to note that this compound can exist in equilibrium with its 4-oxo tautomer, 8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid.[4] This tautomerism can play a crucial role in its biological activity and interaction with molecular targets.

This guide will focus on providing the core chemical information and synthetic methodologies necessary for the scientific exploration of this promising compound.

## Physicochemical and Structural Information

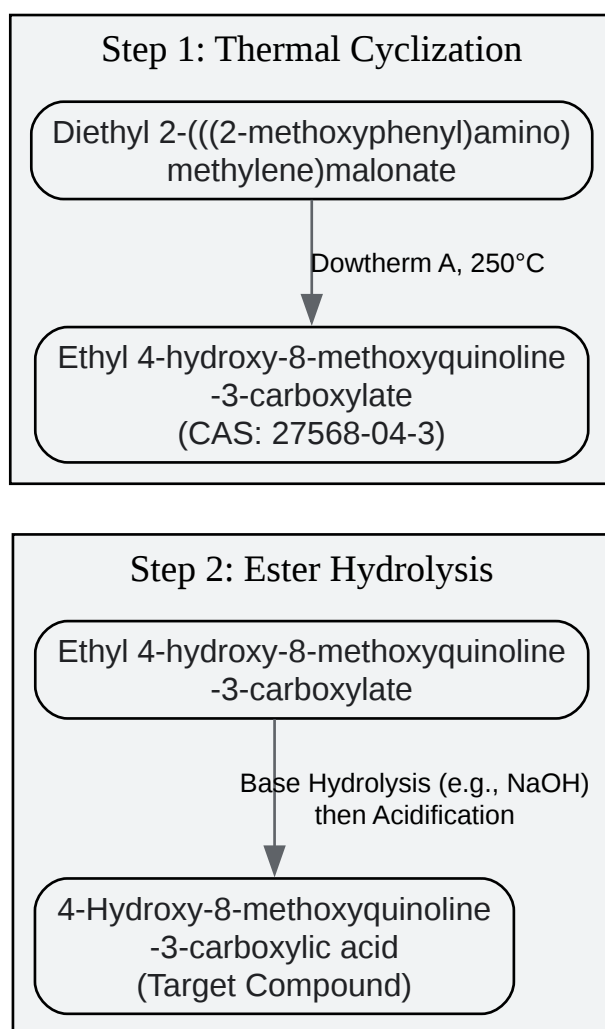
A summary of the key identifiers and properties for **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid** is presented below.

Property	Value	Source
IUPAC Name	4-Hydroxy-8-methoxyquinoline-3-carboxylic acid	
CAS Number	280027-18-1	[5]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>4</sub>	[4][5]
Molecular Weight	219.19 g/mol	
Physical Form	Solid	
InChI Key	CDGYPATWKVOBIY-UHFFFAOYSA-N	
Canonical SMILES	<chem>COC1=CC=CC2=C1N=CC(=C2O)C(=O)O</chem>	

## Synthesis and Manufacturing Pathway

The synthesis of 4-hydroxyquinoline-3-carboxylic acids is commonly achieved through the Gould-Jacobs reaction, which involves the reaction of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization.[3][6] The specific synthesis for the target compound's ethyl ester intermediate is well-documented and proceeds via a high-temperature cyclization in a high-boiling point solvent like Dowtherm A.[7][8] The final carboxylic acid is then obtained through a standard ester hydrolysis.

## Diagram 1: Synthetic Workflow



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Caption: Reaction scheme for the synthesis of the target compound.

## Potential Applications in Drug Discovery

While specific biological data for this exact molecule is limited in the public domain, its structural components suggest several high-potential avenues for research and development.

- **Antimicrobial Agents:** The 4-quinolone-3-carboxylic acid scaffold is a well-established pharmacophore for potent antibacterial agents. Further derivatization could lead to new antibiotics.

- **Anticancer Therapeutics:** Quinolines and quinolones have demonstrated broad anticancer activity.[1] Specifically, 8-hydroxyquinoline derivatives have been investigated as anticancer agents, in part due to their ability to chelate metal ions crucial for tumor growth.[2]
- **Targeted Drug Delivery:** Hydroxyquinoline carboxylic acids have been successfully used to develop ligands for specific receptors, such as the asialoglycoprotein receptor (ASGPR) on hepatocytes, for targeted drug delivery to the liver.[9]
- **Neuroprotective Agents:** The 8-hydroxyquinoline scaffold is known for its metal-chelating properties, which can be beneficial in neurodegenerative diseases where metal dyshomeostasis is implicated.[2]

## Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of the ethyl ester intermediate and a standard subsequent hydrolysis.[7][8]

### Protocol 5.1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS: 27568-04-3)

**Causality:** This step utilizes a thermal cyclocondensation reaction. The high temperature provided by the Dowtherm solvent facilitates the intramolecular cyclization of the malonate derivative to form the rigid quinoline ring system, eliminating ethanol in the process.

- **Reaction Setup:** Suspend Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in Dowtherm A (100 mL) in a round-bottom flask equipped with a reflux condenser.
- **Heating:** Heat the reaction mixture to 250 °C using a sand bath. Maintain this temperature overnight to ensure complete cyclization.
- **Workup:** Cool the reaction mixture to room temperature. Dilute the mixture with pentane (750 mL) to precipitate the product.
- **Isolation:** Collect the resulting solid product by filtration.

- Purification: Wash the collected solid thoroughly with hexane to remove residual Dowtherm and other non-polar impurities.
- Characterization: The product can be characterized by mass spectrometry. Analysis by APCI should show an  $m/z$  of 248.0 ( $[M + H]^+$ ).<sup>[7][10]</sup> A typical yield for this reaction is around 64%.<sup>[7][10]</sup>

## Protocol 5.2: Hydrolysis to 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

**Causality:** This protocol employs saponification, a classic base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid.

- Reaction Setup: Suspend the Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1 eq.) in a mixture of ethanol and water.
- Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 eq.) to the suspension. Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
- Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution by dropwise addition of concentrated HCl until the pH is ~2-3.
- Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration.
- Purification: Wash the solid with cold water and dry under vacuum to yield the final product.

## Molecular Structure Visualization

### Diagram 2: Chemical Structure

Caption: 2D structure of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid.

## Conclusion

**4-Hydroxy-8-methoxyquinoline-3-carboxylic acid** is a synthetically accessible compound with a chemical architecture that suggests high potential for applications in drug discovery and materials science. Its structure combines the features of quinolone antibacterials and 8-hydroxyquinoline metal chelators, making it a compelling candidate for screening in antimicrobial, anticancer, and neuroprotective assays. The synthetic protocols provided herein offer a reliable pathway for researchers to obtain this molecule for further investigation. Future work should focus on the biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

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